Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone
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Overview
Description
Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone is a complex organic compound with a molecular formula of C27H16N2O. This compound is part of the phenazine family, known for its diverse range of biological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo[a,c]phenazin-11-yl(phenyl)methanone
- Dibenzo[a,c]phenazin-11-yl(4-morpholinyl)methanone
- Benzo[a]pyrano[2,3-c]phenazines
Uniqueness
Dibenzo[a,c]phenazin-11-yl(4-phenylpiperazino)methanone is unique due to its specific structural features, such as the presence of the phenylpiperazino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C31H24N4O |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
phenanthro[9,10-b]quinoxalin-11-yl-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C31H24N4O/c36-31(35-18-16-34(17-19-35)22-8-2-1-3-9-22)21-14-15-27-28(20-21)33-30-26-13-7-5-11-24(26)23-10-4-6-12-25(23)29(30)32-27/h1-15,20H,16-19H2 |
InChI Key |
KXCQFKWAGWFLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=C5C6=CC=CC=C6C7=CC=CC=C7C5=N4 |
Origin of Product |
United States |
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